molecular formula C17H16O3 B122657 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid CAS No. 107257-20-5

2-[3-(4-Methylbenzoyl)phenyl]propanoic acid

Cat. No. B122657
M. Wt: 268.31 g/mol
InChI Key: PXERNXYPPAUBJI-UHFFFAOYSA-N
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Description

The compound of interest, 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid, is a derivative of propionic acid with a benzoyl group and a methyl substituent. This structure is related to various compounds that have been synthesized and studied for their biological activities and chemical properties. For instance, compounds with similar structures have been evaluated for their inhibitory activity against retinoic acid 4-hydroxylase (CYP26), which is significant in the field of retinoid-responsive cancers . Other related compounds have been synthesized from 3-(4-phenyl) benzoyl propionic acid, leading to the creation of heterocyclic compounds with potential biological activities .

Synthesis Analysis

The synthesis of related compounds involves various catalytic and coupling reactions. For example, the synthesis of 2-[4-(3-Methyl-2-butenyl)phenyl]propionic acid was achieved through a hydromagnesation reaction using nickel or titanium catalysts, which is a method that could potentially be adapted for the synthesis of 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid . Additionally, the synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid involved a series of reactions including methyl esterification, condensation, and Friedel-Crafts reaction, followed by catalytic hydrogenation and hydrolysis, which demonstrates the complexity and multi-step nature of synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For instance, the structure of 2-chloro-3-phenylbenzoic acid was elucidated using single-crystal X-ray diffraction (XRD), which revealed the steric interactions and supramolecular synthons that stabilize the molecule . Similarly, the structure of a Schiff base compound was characterized by XRD, showing the coplanarity of the benzene rings and the trans configuration of the molecule . These studies highlight the importance of molecular structure analysis in understanding the properties and reactivity of such compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through their interactions with various nucleophiles and reagents. For example, the derivatives of furanones and benzoxazinones synthesized from 3-(4-Phenyl) benzoyl propionic acid exhibited specific behaviors when exposed to different nucleophiles . This suggests that 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid could also undergo a range of chemical reactions, which could be exploited for further functionalization or for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid are influenced by their molecular structures. For instance, the stability of the carboxyl supramolecular synthon and weak interactions involving the carbonyl oxygen atom play a role in the properties of 2-chloro-3-phenylbenzoic acid . The synthesis and biological evaluation of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates also provide insights into the potency, selectivity, and stability of these molecules, which are critical parameters for their potential therapeutic use .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Methods : Various synthesis methods for isomers of 2-[3-(hydroxybenzoyl)phenyl] propanoic acid have been developed, demonstrating its chemical versatility (Camps & Farrés, 1995).
  • Derivative Compounds : Derivative compounds of 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid show potential anti-inflammatory activities, indicating its significance in pharmacological research (Ren et al., 2021).

Material Science and Chemistry

  • Photocatalytic Properties : Studies on coordination complexes involving derivatives of 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid have revealed promising photocatalytic properties for environmental applications (Lu et al., 2021).
  • Optical Properties : Research on poly(p-benzamide)s bearing oligothiophene shows that 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid derivatives can significantly influence the optical properties of polymers, relevant in material science (Takagi et al., 2013).

Biological and Medicinal Research

  • Metabolite Identification : The identification of metabolites of ketoprofen (related to 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid) in human urine showcases its potential in understanding drug metabolism and excretion (Skordi et al., 2004).

properties

IUPAC Name

2-[3-(4-methylbenzoyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-6-8-13(9-7-11)16(18)15-5-3-4-14(10-15)12(2)17(19)20/h3-10,12H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXERNXYPPAUBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Methylbenzoyl)phenyl]propanoic acid

CAS RN

107257-20-5
Record name 2-(3-(4-Methylbenzoyl)phenyl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107257205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-(4-METHYLBENZOYL)PHENYL)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4267UCZ9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LK Garg, SS Sait, T Krishnamurthy… - Journal of Liquid …, 2015 - Taylor & Francis
This manuscript demonstrates a Quality by Design approach using Design of Experiments to prove the robustness of a stability indicating HPLC method. The method determines the …
Number of citations: 13 www.tandfonline.com
J Assaf, AS Kollmeier, C Müller… - … Communications in Mass …, 2019 - Wiley Online Library
Rationale In various fields of chemical analyses, structurally unknown analytes are considered. Proper structure confirmation may be challenged by the low amounts of analytes that are …
J Assaf - 2018 - search.proquest.com
Here a comprehensive strategy for both photostability testing of drug substances and a complementary structural characterisation approach for drug related compounds, including …
Number of citations: 4 search.proquest.com
RNO Tettey-Amlalo - 2005 - core.ac.uk
Ketoprofen is a potent non-steroidal anti-inflammatory drug which is used for the treatment of rheumatoid arthritis. The oral administration of ketoprofen can cause gastric irritation and …
Number of citations: 17 core.ac.uk

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